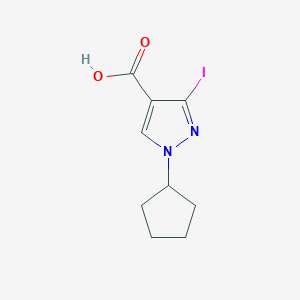

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a cyclopentyl group at position 1, an iodine atom at position 3, and a carboxylic acid moiety at position 4. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The iodination of the pyrazole ring is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions, yielding 1-cyclopentyl-3-iodo-1H-pyrazole. This reaction is critical for simplifying the scaffold while retaining the iodine substituent for further functionalization.

Key Insight : The decarboxylation mechanism involves homolytic cleavage of the C–COOH bond, generating a pyrazole radical intermediate that abstracts hydrogen to form the final product .

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 3 serves as an excellent leaving group in cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups.

| Reagents/Conditions | Products | Yield | Catalyst System | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (5:1), 100°C | 3-Aryl-1-cyclopentyl-1H-pyrazole-4-carboxylic acid | 60-90% | Pd(0)/Ligand system |

Example : Reaction with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (85% yield) .

Buchwald-Hartwig Amination

Iodine displacement with amines under palladium catalysis produces 3-amino derivatives.

| Reagents/Conditions | Products | Yield | Catalyst | References |

|---|---|---|---|---|

| Pd(OAc)₂, XantPhos, Cs₂CO₃, Toluene, 110°C | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid | 70-75% | Pd(II)/XantPhos system |

Functional Group Transformations of the Carboxylic Acid

The carboxylic acid undergoes classical derivatization reactions to form esters, amides, and acyl chlorides.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes electrophilic substitution, though the electron-withdrawing carboxylic acid and iodine substituents direct incoming electrophiles to specific positions.

Note : The carboxylic acid group deactivates the ring, limiting EAS reactivity compared to unsubstituted pyrazoles.

Metal-Halogen Exchange Reactions

The iodine atom participates in halogen-metal exchanges, enabling the introduction of organometallic reagents.

Biological Activity and Further Derivatization

While beyond pure chemical reactivity, the compound’s bioactivity is linked to its ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and kinases . Derivatives synthesized via the above reactions show enhanced binding affinities in medicinal chemistry studies.

Scientific Research Applications

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its binding to biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at Position 1

- The cyclopentyl group increases lipophilicity compared to methyl or allyl derivatives .

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: Features an allyl group at position 1 and an amino group at position 3.

- 1-Methyl-1H-pyrazole-4-carboxylic acid : Simpler structure with a methyl group at position 1, leading to lower molecular weight (126.11 g/mol) and higher water solubility compared to cyclopentyl analogs .

Substituent Variations at Position 3

- 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde () : Contains a nitro group at position 3, which is strongly electron-withdrawing, contrasting with the iodine’s polarizable nature. The carbaldehyde at position 4 offers different reactivity compared to carboxylic acid .

- The smaller cyclopropyl group reduces lipophilicity compared to cyclopentyl .

Functional Group Variations at Position 4

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: The carboxylic acid enables hydrogen bonding and salt formation, similar to the target compound. However, the amino group at position 3 alters electronic properties .

- Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) : Methyl ester at position 4 instead of carboxylic acid, reducing acidity and hydrogen bonding capacity .

Physicochemical Data

Biological Activity

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H11IN2O2

- Molar Mass : 306.1 g/mol

- Density : 2.06 g/cm³ (predicted)

- pKa : 2.53 (predicted)

- CAS Number : 2171317-34-1

The compound features a five-membered pyrazole ring with an iodine atom at the 3-position and a cyclopentyl group attached to one nitrogen atom. The carboxylic acid group at the 4-position enhances its solubility and potential interactions with biological targets .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, modulating biological pathways relevant to disease processes. For instance, studies have indicated its potential as an inhibitor of tubulin polymerization, which is crucial in cancer cell proliferation .

- Receptor Binding : It acts as a receptor ligand, influencing cellular signaling pathways. Interaction studies have demonstrated that it can bind to specific receptors, potentially leading to anti-inflammatory and anticancer effects .

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound's IC50 values indicate significant potency in inhibiting cell growth .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.0 | Tubulin polymerization inhibition |

| HCT116 | 0.92 | Induction of apoptosis |

The compound's ability to induce apoptosis in cancer cells has been linked to increased caspase activity, suggesting a mechanism involving programmed cell death .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research suggests that it can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in conditions characterized by inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human cancer cell lines revealed promising results. The compound was tested in both MCF-7 and HCT116 cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of the compound. It was found to inhibit tubulin polymerization effectively, with IC50 values comparable to established anticancer agents like vinblastine and paclitaxel. This suggests a potential role for the compound as a lead structure in developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation, iodination, and hydrolysis steps. For example:

Cyclocondensation : React cyclopentyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a catalyst like DMF-DMA to form the pyrazole core .

Iodination : Introduce iodine at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Regioselectivity can be influenced by steric and electronic factors of substituents .

Hydrolysis : Convert the ester group to a carboxylic acid via basic hydrolysis (e.g., NaOH/EtOH) followed by acidification .

Key Considerations : Monitor reaction progress with TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR : 1H and 13C NMR identify substituent positions and confirm cyclopentyl/iodo group integration. For example, the carboxylic proton is typically absent due to exchange broadening .

- IR : A strong carbonyl stretch (~1700 cm−1) confirms the carboxylic acid group .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C9H12IN2O2: expected m/z 323.99) .

Q. What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility : Pyrazole carboxylic acids are generally soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Adjust pH with NaOH for aqueous solubility .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis. Avoid strong oxidizers, as decomposition may release iodine vapors or carbon oxides .

Advanced Research Questions

Q. What are the challenges in achieving regioselective iodination during synthesis?

Methodological Answer: Regioselectivity depends on:

- Directing Groups : Electron-donating groups (e.g., cyclopentyl) at the 1-position can direct iodination to the 3-position via steric and electronic effects .

- Reaction Conditions : Use of Lewis acids (e.g., BF3) or iodine sources (NIS vs. I2) impacts yield. For example, NIS in acetonitrile at 0°C minimizes side reactions .

- Validation : Compare 1H NMR shifts of intermediates to confirm regiochemistry .

Q. How can computational methods predict reactivity or binding properties?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the iodine atom’s electron-withdrawing effect increases electrophilicity at the 4-position .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Similar pyrazole derivatives show affinity for kinase domains .

- QSPR Models : Correlate substituent effects (e.g., cyclopentyl’s hydrophobicity) with logP values to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves : Test compound efficacy across a concentration range (e.g., 1 nM–100 µM) to identify false positives/negatives .

- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Meta-Analysis : Cross-reference datasets from multiple studies. For example, discrepancies in IC50 values may arise from varying cell lines or assay protocols .

Q. How is crystallographic data utilized to confirm molecular structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-I bond ≈ 2.09 Å) and dihedral angles. For analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, crystallography confirmed planar pyrazole rings and hydrogen-bonding networks .

- Powder XRD : Assesses phase purity and polymorphism, critical for reproducibility in biological assays .

Properties

Molecular Formula |

C9H11IN2O2 |

|---|---|

Molecular Weight |

306.10 g/mol |

IUPAC Name |

1-cyclopentyl-3-iodopyrazole-4-carboxylic acid |

InChI |

InChI=1S/C9H11IN2O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |

InChI Key |

DIVOGDLXNQRGBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)I)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.